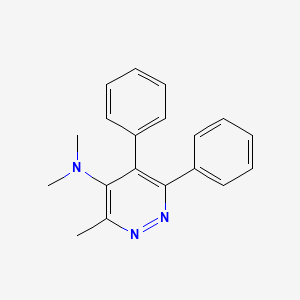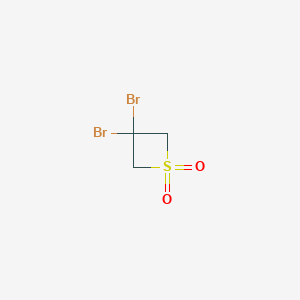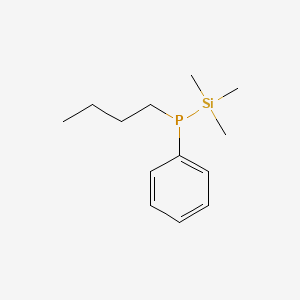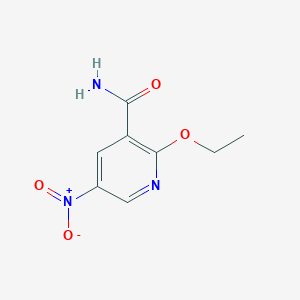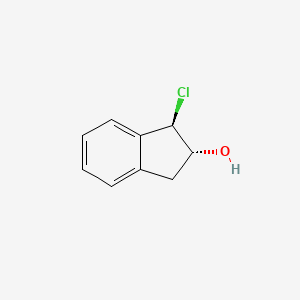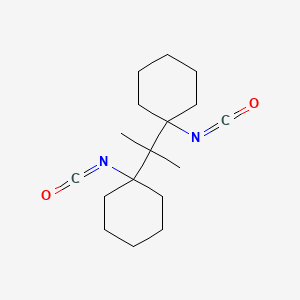
1,1'-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane): is a chemical compound with the molecular formula C₁₅H₂₂N₂O₂. It is known for its use in various industrial applications, particularly in the production of polymers and coatings. This compound is characterized by the presence of two isocyanate groups attached to a cyclohexane ring, which makes it highly reactive and suitable for polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) can be synthesized through the reaction of cyclohexane with phosgene and a suitable amine. The reaction typically involves the following steps:
Cyclohexane Reaction: Cyclohexane is reacted with phosgene to form cyclohexyl isocyanate.
Amine Addition: The cyclohexyl isocyanate is then reacted with a suitable amine, such as propane-2,2-diamine, to form the final product.
Industrial Production Methods: In industrial settings, the production of 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Phosgenation: Reacting cyclohexane with phosgene in the presence of a catalyst.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) undergoes various types of chemical reactions, including:
Polymerization: Reacts with polyols to form polyurethanes.
Substitution: Can undergo nucleophilic substitution reactions with alcohols and amines.
Addition: Reacts with water to form urea derivatives.
Common Reagents and Conditions:
Polymerization: Typically carried out in the presence of a catalyst such as dibutyltin dilaurate at elevated temperatures.
Substitution: Requires the presence of a nucleophile such as an alcohol or amine under mild conditions.
Addition: Reacts with water at room temperature to form urea derivatives.
Major Products:
Polyurethanes: Formed through polymerization with polyols.
Urea Derivatives: Formed through addition reactions with water.
Scientific Research Applications
1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable polymers.
Medicine: Explored for its potential in creating biocompatible coatings for medical devices.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) primarily involves its reactivity with nucleophiles. The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethane, urea, and other derivatives. This reactivity is exploited in polymerization reactions to form polyurethanes and other polymers. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition with alcohols and amines.
Polymerization: The compound acts as a monomer in polymerization reactions to form long-chain polymers.
Comparison with Similar Compounds
Cyclohexane-1,4-diisocyanate: Similar in structure but with isocyanate groups at different positions.
Hexamethylene diisocyanate: Contains a linear aliphatic chain instead of a cyclohexane ring.
Toluene diisocyanate: Contains an aromatic ring instead of a cyclohexane ring.
Uniqueness: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) is unique due to its cyclohexane ring structure and the presence of two isocyanate groups at specific positions. This structure imparts distinct reactivity and mechanical properties, making it suitable for specialized applications in polymer and material science .
Properties
CAS No. |
58708-01-3 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-isocyanato-1-[2-(1-isocyanatocyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C17H26N2O2/c1-15(2,16(18-13-20)9-5-3-6-10-16)17(19-14-21)11-7-4-8-12-17/h3-12H2,1-2H3 |
InChI Key |
QIVRKSLMUAURGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCCC1)N=C=O)C2(CCCCC2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


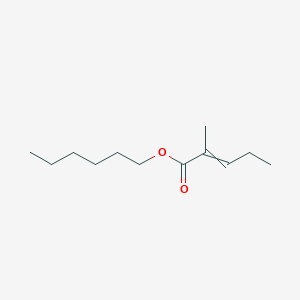
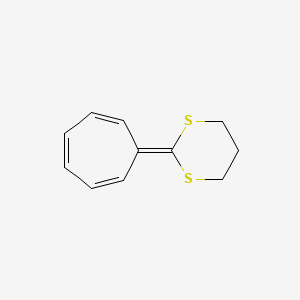
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)
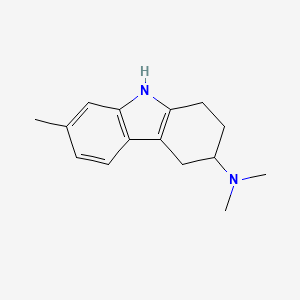

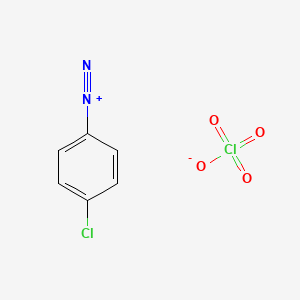
![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)

